2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid
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Overview
Description
2-[3-(1H-indol-3-yl)propanoylamino]acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-indol-3-yl)propanoylamino]acetic acid typically involves the reaction of indole derivatives with acetic acid derivatives. One common method involves the Fischer indole synthesis, where an indole derivative reacts with an acetic acid derivative under acidic conditions . Another method involves the reaction of indole with glycine derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-indol-3-yl)propanoylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole ring or the acetic acid moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(1H-indol-3-yl)propanoylamino]acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-[3-(1H-indol-3-yl)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the effects being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid: Another indole derivative with different functional groups.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A compound with a similar indole core but different substituents .
Uniqueness
2-[3-(1H-indol-3-yl)propanoylamino]acetic acid is unique due to its specific combination of an indole ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C13H14N2O3/c16-12(15-8-13(17)18)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,16)(H,17,18) |
InChI Key |
WPZHLFMFBBIAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
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